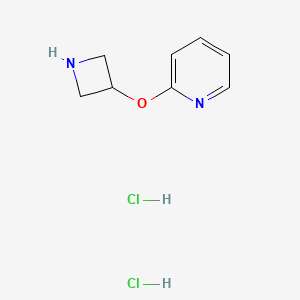

2-(Azetidin-3-yloxy)pyridine dihydrochloride

CAS No.:

Cat. No.: VC13565791

Molecular Formula: C8H12Cl2N2O

Molecular Weight: 223.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12Cl2N2O |

|---|---|

| Molecular Weight | 223.10 g/mol |

| IUPAC Name | 2-(azetidin-3-yloxy)pyridine;dihydrochloride |

| Standard InChI | InChI=1S/C8H10N2O.2ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H |

| Standard InChI Key | JBXUNAKHBCYXIW-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OC2=CC=CC=N2.Cl.Cl |

| Canonical SMILES | C1C(CN1)OC2=CC=CC=N2.Cl.Cl |

Introduction

Chemical and Structural Properties

Molecular Composition and Physicochemical Characteristics

2-(Azetidin-3-yloxy)pyridine dihydrochloride consists of a pyridine ring substituted at the 2-position with an azetidin-3-yloxy group, stabilized by two hydrochloride molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric strain, which may influence reactivity and binding interactions . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂Cl₂N₂O |

| Molecular Weight | 223.10 g/mol |

| CAS Number | 1353631-65-8 |

| Solubility | Highly soluble in polar solvents (e.g., water, methanol) due to hydrochloride salts |

The presence of the azetidine ether linkage distinguishes this compound from simpler pyridine derivatives, enabling unique electronic and steric interactions in biological systems .

Spectroscopic and Crystallographic Data

While crystallographic data for 2-(Azetidin-3-yloxy)pyridine dihydrochloride remain limited, analogous compounds such as 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (CAS#: 1260816-07-6) exhibit planar pyridine rings with azetidine substituents adopting chair-like conformations. Nuclear magnetic resonance (NMR) spectra for related structures show distinct peaks for pyridine protons (δ 7.5–8.5 ppm) and azetidine methylene groups (δ 3.0–4.0 ppm), suggesting similar electronic environments in the target compound.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(Azetidin-3-yloxy)pyridine dihydrochloride typically involves nucleophilic substitution reactions between 3-hydroxyazetidine and 2-chloropyridine derivatives under basic conditions. A representative pathway is outlined below:

-

Step 1: Activation of 2-chloropyridine with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).

-

Step 2: Nucleophilic attack by 3-hydroxyazetidine, forming the ether linkage.

-

Step 3: Acidification with hydrochloric acid to precipitate the dihydrochloride salt .

This method yields moderate to high purity (>95%) when optimized for temperature (60–80°C) and reaction time (12–24 hours).

Reactivity Profile

The compound’s reactivity is governed by its dual functional groups:

-

Pyridine Ring: Susceptible to electrophilic aromatic substitution at the 4- and 6-positions, though steric hindrance from the azetidine group may limit reactivity.

-

Azetidine Moiety: The strained four-membered ring undergoes ring-opening reactions under acidic or oxidative conditions, forming secondary amines or lactams.

Applications in Drug Discovery

Lead Compound for Addiction Therapies

The compound’s ability to modulate nAChRs positions it as a candidate for treating substance use disorders. Preclinical studies on sazetidine-A analogs show:

-

Reduced Alcohol Intake: Up to 40% reduction in voluntary ethanol consumption in rodent models .

-

Minimal Side Effects: Improved tolerability compared to varenicline, a current smoking cessation drug .

Neuroprotective and Cognitive Enhancers

Azetidine-containing compounds enhance cognitive performance in attention deficit models, likely through α4β2 nAChR activation . This suggests potential applications in Alzheimer’s disease or attention deficit hyperactivity disorder (ADHD).

Comparative Analysis with Structural Analogs

The inclusion of electronegative groups (e.g., fluorine) enhances microbial targeting, while ether linkages improve blood-brain barrier permeability for neurological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume